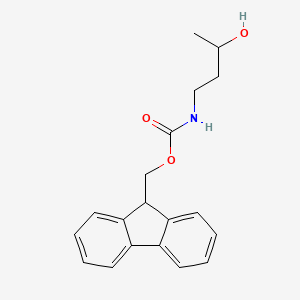
9H-fluoren-9-ylmethyl N-(3-hydroxybutyl)carbamate
Overview
Description
“9H-fluoren-9-ylmethyl N-(3-hydroxybutyl)carbamate” is a chemical compound with the CAS Number: 1339095-35-0 . It has a molecular weight of 311.38 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C19H21NO3/c1-13(21)10-11-20-19(22)23-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18,21H,10-12H2,1H3,(H,20,22) . This indicates that the compound contains a total of 46 bonds; 25 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 1 double bond, and 12 aromatic bonds . It also contains 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 311.38 .Scientific Research Applications
Carbamate Research and Potential Applications
Carbamates, as a class of compounds, have a wide range of applications in medical, pharmacological, and environmental sciences. While the specific compound "9H-fluoren-9-ylmethyl N-(3-hydroxybutyl)carbamate" was not directly identified in the literature, the insights from carbamate research are valuable for understanding the potential scope of applications.
Biocompatibility and Biomaterials
Research on carbamates, including polymers like polyhydroxyalkanoates (PHAs), highlights their potential in biomedical applications due to their biocompatibility and non-genotoxic properties. Surface modifications of PHAs improve their applicability in diverse medical applications, promising non-cytotoxic and biocompatible materials for healthcare biotechnology (Chai et al., 2020).
Neurobiological Effects
The neurobiological effects of gamma-hydroxybutyric acid (GHB), a compound related to carbamates through its action as a neurotransmitter and neuromodulator, offer insights into the therapeutic potential of carbamates in treating neurological conditions (Kamal et al., 2016).
Environmental and Health Hazards
Understanding the toxicological profile of carbamates, such as ethyl carbamate (urethane), is crucial for assessing their safety and environmental impact. Ethyl carbamate's classification as a probable human carcinogen by the IARC underscores the importance of safety evaluations in the development and application of carbamate-based compounds (Weber & Sharypov, 2009).
Safety And Hazards
properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(3-hydroxybutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-13(21)10-11-20-19(22)23-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18,21H,10-12H2,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRZCRSLZGBEAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-fluoren-9-ylmethyl N-(3-hydroxybutyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




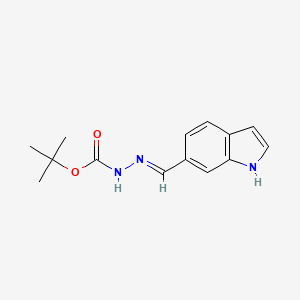




![3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidin]-1-one hcl](/img/structure/B1444049.png)

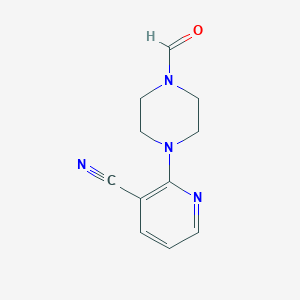
![1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B1444056.png)
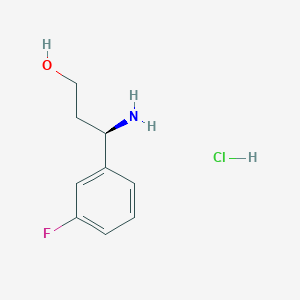
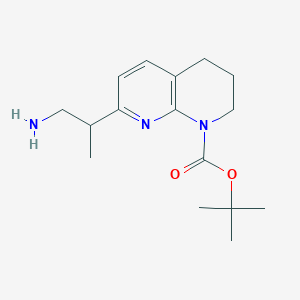
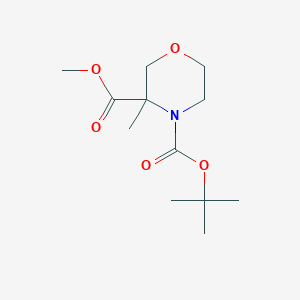
![Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1444063.png)